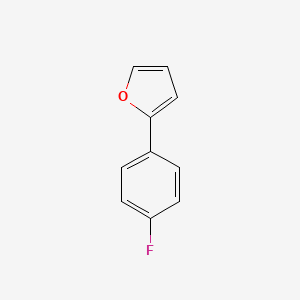

2-(4-Fluorophenyl)furan

Description

Significance of Furan (B31954) and Fluorinated Aryl Scaffolds in Contemporary Chemical Research

The furan ring, a five-membered aromatic heterocycle containing one oxygen atom, is a fundamental scaffold in a vast array of natural products and synthetic compounds. iucr.orgwikipedia.org Its derivatives are known to exhibit a wide spectrum of pharmacological activities, including antimicrobial, anti-inflammatory, and anticancer properties. smolecule.comjapsonline.comresearchgate.net The unique electronic properties of the furan ring make it a versatile building block in medicinal chemistry and materials science. smolecule.com

Parallel to the importance of the furan moiety, the incorporation of fluorine into aryl systems has become a powerful strategy in drug design and materials science. The introduction of a fluorine atom can significantly alter a molecule's physicochemical properties, such as its metabolic stability, lipophilicity, and binding affinity to biological targets. The C-F bond is exceptionally strong, which can enhance the robustness of a compound. These modifications have led to the development of numerous successful pharmaceuticals and advanced materials.

The combination of these two privileged scaffolds in the form of 2-arylfurans has been a fruitful area of research, with studies demonstrating their potential in various therapeutic areas. smolecule.com The replacement of a simple aryl group with a fluorinated one, such as in 2-(4-Fluorophenyl)furan, represents a strategic design element to potentially enhance the desirable properties of the parent molecule.

Overview of 2-(4-Fluorophenyl)furan within Heterocyclic Chemistry Research

Interactive Data Table: Physicochemical Properties of 2-(4-Fluorophenyl)furan

| Property | Value |

| CAS Number | 58861-45-3 |

| Molecular Formula | C10H7FO |

| Molecular Weight | 162.16 g/mol |

| Physical Form | Red Solid |

| Boiling Point | 220.274 °C at 760 mmHg |

| Density | 1.144 g/cm³ |

| Flash Point | 87.019 °C |

| Storage Temperature | 0-8 °C |

Detailed Research Findings

Synthesis of 2-(4-Fluorophenyl)furan

The synthesis of 2-(4-Fluorophenyl)furan can be achieved through established methods for forming biaryl linkages, with the Suzuki-Miyaura cross-coupling reaction being a prominent approach. rsc.orgacs.orgfujifilm.com This reaction typically involves the coupling of an aryl boronic acid with an aryl halide, catalyzed by a palladium complex. In the context of synthesizing 2-(4-Fluorophenyl)furan, this would involve the reaction of 2-bromofuran (B1272941) with 4-fluorophenylboronic acid in the presence of a palladium catalyst, such as Pd(PPh3)4, and a base like potassium carbonate. rsc.org

Another classical method for the synthesis of furans is the Paal-Knorr synthesis, which involves the acid-catalyzed cyclization of a 1,4-dicarbonyl compound. wikipedia.orgalfa-chemistry.comorganic-chemistry.orgquimicaorganica.orgambeed.com To synthesize 2-(4-Fluorophenyl)furan via this route, a suitable 1,4-dicarbonyl precursor bearing the 4-fluorophenyl group would be required.

Spectroscopic and Structural Data

The structural characterization of 2-(4-Fluorophenyl)furan and its derivatives is crucial for understanding their chemical behavior. While detailed spectroscopic data for the parent compound is not extensively published in isolation, data from more complex molecules containing this fragment provide insight into its expected spectral properties.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The ¹H NMR spectrum of a compound containing the 2-(4-fluorophenyl)furan moiety would be expected to show characteristic signals for the protons on both the furan and the fluorophenyl rings. The furan protons typically appear as multiplets in the aromatic region. The protons of the 4-fluorophenyl group would present as a pair of doublets due to coupling with each other and with the fluorine atom. rsc.orgrhhz.netmdpi.com

The ¹³C NMR spectrum would show distinct signals for the carbon atoms of both rings. The carbon atoms of the furan ring would resonate in the typical region for aromatic heterocycles, while the carbons of the fluorophenyl ring would exhibit splitting patterns due to C-F coupling. rsc.orgmdpi.com

Crystallographic Data: X-ray crystallography studies on derivatives of 2-(4-Fluorophenyl)furan have provided valuable information about its three-dimensional structure. For instance, in the crystal structure of 4-[2-(4-Fluorophenyl)furan-3-yl]pyridine, the furan ring is not coplanar with the attached phenyl and pyridine (B92270) rings, exhibiting dihedral angles of 25.71° and 40.04°, respectively. nih.govnih.gov Similarly, in dimethyl 2-(4-fluorophenyl)-3-(methylamino)furan-4,5-dicarboxylate, the dihedral angle between the furan and the 4-fluorophenyl ring is 17.58°. iucr.org In another derivative, dimethyl 3-(benzylamino)-2-(4-fluorophenyl)furan-4,5-dicarboxylate, this angle is 15.96°. iucr.org These findings indicate that the degree of twisting between the two rings can vary depending on the other substituents present on the furan ring.

Structure

3D Structure

Properties

IUPAC Name |

2-(4-fluorophenyl)furan | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7FO/c11-9-5-3-8(4-6-9)10-2-1-7-12-10/h1-7H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

APBVLJUMOAPYFA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=COC(=C1)C2=CC=C(C=C2)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7FO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

162.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 2 4 Fluorophenyl Furan and Advanced Fluorinated Furan Derivatives

Direct Synthetic Routes to 2-(4-Fluorophenyl)furan Analogues

The most direct and widely employed methods for the synthesis of 2-(4-Fluorophenyl)furan and its analogues involve cross-coupling reactions. These reactions facilitate the formation of a carbon-carbon bond between a furan (B31954) ring and a fluorinated phenyl group.

Specific Reaction Conditions and Catalytic Systems for Furan-Aryl Coupling

The Suzuki-Miyaura cross-coupling reaction is a cornerstone for the synthesis of 2-arylfurans. mdpi.comlibretexts.org This reaction typically involves the coupling of a furan-2-boronic acid with an aryl halide or triflate, or conversely, an arylboronic acid with a 2-halofuran, in the presence of a palladium catalyst and a base. mdpi.comlibretexts.org For the synthesis of 2-(4-Fluorophenyl)furan, this would involve the reaction of furan-2-boronic acid with 1-fluoro-4-iodobenzene (B1293370) or 1-bromo-4-fluorobenzene, or 4-fluorophenylboronic acid with 2-bromofuran (B1272941).

Catalytic systems for these couplings are continuously being refined to improve yields, reaction times, and substrate scope, especially for challenging substrates like heteroaryl compounds. acs.orgacs.org Modern catalysts often consist of palladium precursors such as Pd(OAc)₂, Pd₂(dba)₃, or Pd(PPh₃)₄, combined with sterically bulky and electron-rich phosphine (B1218219) ligands. libretexts.org The choice of ligand is crucial for the efficiency of the catalytic cycle, which involves oxidative addition, transmetalation, and reductive elimination. libretexts.org

An efficient protocol for the Suzuki coupling of aryl chlorides with furanboronic acids has been developed using aqueous n-butanol as a solvent, which is advantageous for large-scale reactions and product separation. acs.org For unstable boronic acids, such as those of some polyfluorophenyl and heteroaryl compounds, specialized precatalysts have been developed to form the active catalytic species under conditions where boronic acid decomposition is minimized. acs.org

Interactive Data Table: Catalytic Systems for Furan-Aryl Coupling

| Catalyst Precursor | Ligand | Base | Solvent | Temperature (°C) | Yield (%) | Reference |

| Pd(OAc)₂ | SPhos | K₃PO₄ | Toluene/H₂O | 100 | High | acs.org |

| Pd₂(dba)₃ | XPhos | K₃PO₄ | Dioxane | 80-100 | Excellent | acs.org |

| Pd(PPh₃)₄ | - | K₂CO₃ | EtOH/H₂O | 80 | Good to Excellent | mdpi.com |

| PdCl₂ | - | K₂CO₃ | EtOH/H₂O | 80 | Moderate | mdpi.com |

Note: Yields are general and can vary based on specific substrates.

Precursor Chemistry and Substrate Scope in Furan Functionalization

The synthesis of the necessary precursors, such as 2-halofurans and furan-2-boronic acids, is a critical aspect of these synthetic strategies. Furan can be halogenated under mild conditions to produce 2-bromofuran or 2-iodofuran. pharmaguideline.com For instance, bromination of furan with N-bromosuccinimide (NBS) in a suitable solvent yields 2-bromofuran. Furan-2-boronic acid can be prepared from 2-lithiofuran (B141411) (generated by deprotonation of furan with a strong base like n-butyllithium) by quenching with a trialkyl borate (B1201080) followed by acidic workup.

The substrate scope for these coupling reactions is generally broad. Various substituted aryl halides and boronic acids can be employed, allowing for the synthesis of a wide range of 2-arylfuran derivatives. nih.gov The reaction tolerates a variety of functional groups on both the furan and the aryl ring, although the stability of the furan ring under certain reaction conditions can be a limiting factor. nih.gov The presence of strong electron-withdrawing groups, such as fluorine, on the aryl partner generally enhances its reactivity in cross-coupling reactions.

General Approaches to Fluorinated Aryl Furan Systems

Beyond direct coupling methods, several other strategies can be employed to construct fluorinated aryl furan systems. These include the functionalization of a pre-existing furan ring, cycloaddition reactions to build the furan ring with the fluorinated moiety already in place, and dearomatization-rearomatization strategies.

Furan Ring Functionalization with Fluorinated Aryl Moieties

Direct C-H arylation of furans with fluorinated aryl halides represents an atom-economical alternative to traditional cross-coupling reactions. This approach avoids the pre-functionalization of the furan ring with a halogen or boronic acid. Palladium catalysts are also commonly used for these reactions. For example, direct arylation of 2-furaldehyde with aryl halides has been shown to provide 5-aryl-2-formylfuran derivatives in good yields under mild conditions. organic-chemistry.org

Synthesis via Cycloaddition Reactions (e.g., [3+2] Cycloaddition)

Cycloaddition reactions offer a powerful method for constructing the furan ring itself, incorporating the fluorinated aryl substituent during the ring-forming step. researchgate.net A [3+2] cycloaddition strategy can be envisioned where a three-atom component reacts with a two-atom component to form the five-membered furan ring. For instance, the reaction of an in-situ generated α-oxygenated propargyl anion with an aldehyde, followed by intramolecular cyclization, can lead to highly substituted furans. organic-chemistry.org

While not a direct [3+2] cycloaddition, the Diels-Alder reaction, a [4+2] cycloaddition, is a well-established method for furan chemistry. quora.com Furan can act as a diene in reactions with dienophiles. quora.com Although this initially forms a non-aromatic oxabicycloheptane derivative, subsequent aromatization can lead to a substituted aromatic ring. quora.com If a fluorinated dienophile is used, this strategy could potentially lead to fluorinated furan derivatives. The reactivity of fluorinated dienophiles in Diels-Alder reactions with furans has been studied, though they are often less reactive than their non-fluorinated counterparts. researchgate.net

Dearomatization-Rearomatization Strategies Involving Fluorinated Components

Dearomatization of the furan ring, followed by functionalization and subsequent rearomatization, is a sophisticated strategy for introducing substituents. nih.gov This approach leverages the unique reactivity of the non-aromatic intermediate. acs.org For example, an intermolecular [3+2] cycloaddition/furan ring-opening sequence has been developed for the synthesis of fluoroalkyl enone triazoles, demonstrating a furan dearomatization pathway. nih.gov A similar strategy involving a fluorinated component could potentially be adapted for the synthesis of fluorinated aryl furans. The oxidative dearomatization of 3-(furan-2-yl)-1,3-di(het)arylpropan-1-ones is another example of this type of transformation. mdpi.com

Metal-Catalyzed Coupling Reactions for Aryl-Furan Bond Formation

Metal-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon bonds, and they have been widely applied to the synthesis of arylfurans.

Suzuki-Miyaura Coupling: This palladium-catalyzed reaction between an organoboron compound and an organic halide is a versatile method for creating C(sp²)–C(sp²) bonds. nih.gov It has been successfully used to synthesize a variety of 2-arylbenzo[b]furan derivatives. mdpi.comsemanticscholar.org For instance, the coupling of 2-(4-bromophenyl)benzofuran (B12281498) with various arylboronic acids in the presence of a palladium(II) complex and a base like potassium carbonate in an ethanol/water mixture affords the desired products in good to excellent yields. mdpi.comsemanticscholar.org The use of aqueous media makes this method more environmentally friendly. semanticscholar.org

Heck Reaction: The Heck reaction involves the palladium-catalyzed coupling of an unsaturated halide with an alkene. organic-chemistry.org This reaction has been employed in the arylation of 2,3-dihydrofuran, which can lead to the formation of 2-phenyl-2,3-dihydrofuran (B8783652) as the main product. nih.gov The choice of palladium precursor can significantly influence the reaction's efficiency. nih.gov A domino Heck/cross-coupling reaction has also been developed to construct furan-linked bisheterocycles in a single operation. rsc.orgresearchgate.net

Direct C-H Arylation: As an alternative to traditional cross-coupling reactions that require pre-functionalized starting materials, direct C-H arylation has emerged as a more atom-economical approach. acs.org Palladium-catalyzed direct arylation of furans with aryl halides can be achieved with low catalyst loadings. acs.org This method provides an efficient route to arylfurans by directly functionalizing a C-H bond of the furan ring. researchgate.net

| Reaction | Catalyst/Reagents | Key Features | Example Application |

|---|---|---|---|

| Suzuki-Miyaura Coupling | Palladium catalyst, Organoboron compound, Organic halide, Base | Versatile for C(sp²)–C(sp²) bond formation; can be performed in aqueous media. nih.govsemanticscholar.org | Synthesis of 2-arylbenzo[b]furans. mdpi.comsemanticscholar.org |

| Heck Reaction | Palladium catalyst, Unsaturated halide, Alkene, Base | Forms arylated olefins; can be used for domino reactions. organic-chemistry.orgrsc.orgresearchgate.net | Arylation of 2,3-dihydrofuran. nih.gov |

| Direct C-H Arylation | Palladium catalyst, Furan, Aryl halide | Atom-economical; avoids pre-functionalization of the furan. acs.org | Direct coupling of furans with aryl halides. acs.orgresearchgate.net |

Metal-Free Synthetic Protocols for Fluorinated Furan Scaffolds

While metal-catalyzed reactions are prevalent, the development of metal-free alternatives is a growing area of research, driven by the desire to avoid residual metal contamination in the final products, particularly for pharmaceutical applications. One such approach involves a sequential oxidation/dehydration sequence of 1,3-dienes to produce 2,5-diaryl furans without the need for a transition metal. acs.org This method provides access to important furan building blocks for medicinal and materials chemistry. acs.org

Electrochemical Synthesis Methods for Furan Derivatives

Organic electrochemistry has emerged as a sustainable and powerful tool for the synthesis of various organic compounds, including furan derivatives. nih.gov This method uses an electric current as the redox agent, often avoiding the need for harsh chemical oxidants or reductants. nih.govacs.org

Electrochemical methods have been developed for the synthesis of polysubstituted furans through a [3+2] annulation of alkynes and β-keto compounds. chemistryviews.org This strategy features mild reaction conditions, high atom economy, and a broad substrate scope. chemistryviews.org Another application is the electrocatalytic oxidation of biomass-derived furan compounds, such as the conversion of 2,5-bis(hydroxymethyl)furan (BHMF) to 2,5-furandicarboxylic acid (FDCA), a valuable polymer precursor. acs.orgnih.gov These electrochemical conversions can be highly efficient, with yields often exceeding 90%. nih.gov The complexity of furan chemistry can sometimes lead to lower selectivity, making a thorough understanding of the reaction mechanism and conditions crucial for optimizing these processes. rsc.orgrsc.org

Multicomponent Reactions for Constructing Furan Rings with Fluorinated Aryl Substituents

Multicomponent reactions (MCRs), where three or more reactants combine in a single step to form a product, offer a highly efficient and atom-economical approach to complex molecules. The Paal-Knorr synthesis is a classic example, involving the acid-catalyzed cyclization of 1,4-dicarbonyl compounds to form furans. alfa-chemistry.comwikipedia.orgorganic-chemistry.org This method is synthetically valuable for preparing substituted furans, which are common in natural products. wikipedia.org While traditionally requiring harsh acidic conditions, milder variations, including microwave-assisted protocols, have been developed. organic-chemistry.org

More contemporary MCRs have been developed for the regioselective synthesis of highly substituted furans. For instance, a three-component reaction involving an isocyanide, a 4-oxo-2-butynoate, and an aldehyde can produce 3,4,5-trisubstituted 2-aminofurans with generally high regioselectivity. rsc.org

Green Chemistry Principles Applied to Fluorinated Furan Synthesis

The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. In the context of fluorinated furan synthesis, this translates to the use of renewable starting materials, environmentally benign solvents, and energy-efficient reaction conditions.

The use of bio-derived furanic compounds, such as those obtained from biomass, is a key aspect of sustainable synthesis. mdpi.comfrontiersin.org Furfural (B47365), a platform chemical derived from lignocellulosic biomass, serves as a renewable building block for various fine chemicals, including fluorinated furans. mdpi.com The development of catalytic pathways that utilize renewable resources is an active area of research. frontiersin.org Furthermore, performing reactions in sustainable media, such as water or under solvent-free conditions, and using energy-efficient methods like microwave irradiation or electrochemistry align with green chemistry principles. semanticscholar.orgorganic-chemistry.org The synthesis of furan-based conjugated polymers via direct C-H arylation of oligofurans also represents an eco-friendly approach. rsc.org

Control of Regioselectivity and Stereoselectivity in Fluorophenyl Furan Synthesis

The control of regioselectivity and stereoselectivity is crucial in the synthesis of substituted furans, as the position and spatial arrangement of substituents can dramatically impact the molecule's properties and biological activity.

Regioselectivity: In the synthesis of polysubstituted furans, directing incoming substituents to the desired position on the furan ring is a significant challenge. Several strategies have been developed to achieve regiocontrol. For example, the lithiation of substituted furans can be directed by the choice of substituents and protecting groups. acs.orgacs.org The lithiation of 2-silylated-3-(hydroxymethyl)furans occurs specifically at the C-4 position, while protection of the hydroxyl group shifts the lithiation to the C-5 position. acs.orgacs.org Metal-catalyzed reactions can also exhibit high regioselectivity. For instance, cobalt-catalyzed metalloradical cyclization of alkynes with α-diazocarbonyls produces polyfunctionalized furans with complete regioselectivity. nih.gov

Stereoselectivity: When chiral centers are present in the furan ring or its substituents, controlling the stereochemistry becomes important. The stereoselective synthesis of substituted tetrahydrofurans, which are saturated furan rings, has been extensively studied due to their prevalence in natural products. nih.gov Methods for their stereoselective construction include nucleophilic substitution processes and other transformations that create new stereocenters with high diastereoselectivity. nih.gov In Diels-Alder reactions involving fluorinated furan-2(5H)-ones, the stereoselectivity of the cycloaddition can be influenced by the diene and the dienophile. researchgate.net

Yield Optimization and Reaction Efficiency in Fluorinated Furan Production

In metal-catalyzed coupling reactions, the choice of ligand, base, and solvent can have a profound impact on the yield. For example, in the Suzuki-Miyaura coupling for the synthesis of 2-arylbenzo[b]furans, using a specific palladium(II) complex as a catalyst can lead to significantly higher yields compared to common palladium salts like PdCl₂ or Pd(OAc)₂. mdpi.com Similarly, in direct C-H arylation, optimizing the catalyst loading is crucial for both economic and environmental reasons. acs.org

In electrochemical synthesis, factors such as the electrode material, electrolyte, solvent, and current density must be fine-tuned to maximize the yield and Faradaic efficiency. nih.gov For instance, in the electrocatalytic oxidation of BHMF, certain TEMPO catalysts facilitate full conversion to FDCA with yields greater than 90%. nih.gov

Continuous flow chemistry offers a promising avenue for improving reaction efficiency and safety, particularly for potentially hazardous fluorination reactions. researchgate.net Flow reactors can provide better control over reaction parameters like temperature and mixing, leading to higher yields and purer products. acs.org

| Synthetic Method | Key Optimization Parameters | Impact on Efficiency |

|---|---|---|

| Metal-Catalyzed Coupling | Catalyst type, ligand, base, solvent, temperature, catalyst loading. mdpi.comacs.org | Can significantly increase product yield and reduce reaction time. |

| Electrochemical Synthesis | Electrode material, electrolyte, current density, solvent, pH. nih.gov | Optimizing these can lead to high yields (>90%) and Faradaic efficiency. nih.gov |

| Multicomponent Reactions | Catalyst, reaction temperature, reactant ratios. | Can provide high atom economy and streamlined synthesis of complex molecules. |

| Continuous Flow Chemistry | Flow rate, reactor temperature, residence time, reagent concentration. acs.orgresearchgate.net | Improves safety, control, and can lead to higher yields and purity. acs.org |

Reaction Pathways and Transformation Studies of 2 4 Fluorophenyl Furan

Electrophilic Aromatic Substitution on the Furan (B31954) Ring of Fluorinated Derivatives

The furan ring is inherently electron-rich, making it highly susceptible to electrophilic aromatic substitution. researchgate.netchemenu.com In 2-substituted furans, functionalization occurs with high regioselectivity at the C5 position, a consequence of the superior stabilization of the carbocation intermediate formed during the reaction mechanism. researchgate.netmdpi.com For 2-(4-fluorophenyl)furan, the substituent at the C2 position modulates this inherent reactivity. The 4-fluorophenyl group exerts a net electron-withdrawing effect primarily through induction due to the electronegative fluorine atom, which can slightly decrease the rate of electrophilic substitution compared to unsubstituted furan. smolecule.com

Despite this deactivating influence, the powerful electron-donating effect of the furan's oxygen atom remains the dominant factor in directing incoming electrophiles. chemenu.com Consequently, electrophilic attacks such as halogenation, nitration, and acylation are directed almost exclusively to the C5 position of the furan ring. The fluorine atom's primary electronic influence is on the reaction rate rather than the regiochemical outcome on the furan moiety.

Table 1: Representative Electrophilic Aromatic Substitution Reactions on 2-Substituted Furans This table illustrates general electrophilic substitution patterns applicable to 2-(4-fluorophenyl)furan, showing the typical C5 selectivity.

| Reaction Type | Reagent(s) | Typical Product (on 2-Aryl Furan) | Reference(s) |

| Bromination | N-Bromosuccinimide (NBS) | 2-Aryl-5-bromofuran | researchgate.net |

| Nitration | Acetyl nitrate (B79036) (AcONO₂) | 2-Aryl-5-nitrofuran | chemenu.com |

| Acylation | Acetic anhydride (B1165640), Lewis Acid (e.g., SnCl₄) | 2-Aryl-5-acetylfuran | mdpi.com |

| Formylation | Vilsmeier-Haack (POCl₃, DMF) | 2-Aryl-5-formylfuran | researchgate.net |

Nucleophilic Reactions at the Furan or Fluorophenyl Moiety

Nucleophilic reactions on 2-(4-fluorophenyl)furan can occur at either the furan ring or the fluorophenyl moiety, though the conditions required are distinct. The electron-rich furan ring is generally resistant to nucleophilic attack unless activated by the presence of strong electron-withdrawing groups. mdpi.com The 4-fluorophenyl group provides some electron-withdrawing character, and the high electronegativity of the fluorine atom can render adjacent C-H bonds more susceptible to nucleophilic attack, which can facilitate further transformations. mdpi.comresearchgate.net

More commonly, nucleophilic attack targets the fluorophenyl ring. The fluorine atom can serve as a leaving group in nucleophilic aromatic substitution (SNA) reactions. smolecule.comsmolecule.com This transformation typically requires potent nucleophiles and can be facilitated by transition metal catalysis or specific reaction conditions to overcome the high strength of the C-F bond. researchgate.net For instance, reactions involving the displacement of fluoride (B91410) from a fluorophenyl group are known in the synthesis of various heterocyclic systems. researchgate.netbeilstein-journals.org

Radical Reactions and Fluorine-Mediated Functionalization

Radical reactions provide a powerful and complementary approach to functionalizing furan derivatives. researchgate.netmdpi.com Similar to electrophilic substitution, radical functionalization of 2-substituted furans, including 2-(4-fluorophenyl)furan, occurs selectively at the C5 position due to the enhanced stability of the resulting radical intermediate. researchgate.netmdpi.com

A general mechanism for the radical fluoroalkylation of a 2-substituted furan involves three key steps:

Generation of a fluoroalkyl radical (e.g., •CF₃) from a suitable precursor.

Addition of this radical to the electron-rich C5 position of the furan ring, forming a stabilized radical intermediate.

Oxidation of the intermediate via a single-electron transfer (SET) process, followed by deprotonation to restore the aromaticity of the furan ring and yield the C5-fluoroalkylated product. mdpi.com

Visible-light photoredox catalysis has become a cornerstone for the generation of fluorinated radicals under exceptionally mild conditions. mdpi.comrsc.org This technique employs a photocatalyst, often an iridium or ruthenium complex, which absorbs visible light and initiates a single-electron transfer (SET) cascade to generate reactive radical species from stable precursors. mdpi.comresearchgate.netresearchgate.net

This methodology has been effectively used for the trifluoromethylation of various heterocycles, including furans. mdpi.comresearchgate.net Trifluoromethyl radicals (•CF₃) can be generated from sources like trifluoroacetic anhydride or Togni reagents and subsequently added to the furan ring. mdpi.commdpi.com While many examples focus on acceptor-substituted furans, the principles are broadly applicable and represent a key strategy for the fluorine-mediated functionalization of compounds like 2-(4-fluorophenyl)furan. mdpi.com The process is valued for its high functional group tolerance. mdpi.comrsc.org

Table 2: Examples of Photoredox-Catalyzed Fluoroalkylation of Furan Derivatives

| Fluoroalkyl Group | Radical Source | Photocatalyst System | Substrate Type | Reference(s) |

| CF₃ | Trifluoroacetic Anhydride | Ru(bpy)₃Cl₂ | Acceptor-substituted furans | mdpi.com |

| CF₃ | Togni Reagent | Ir(ppy)₃ | Aniline derivatives (general principle) | mdpi.comresearchgate.net |

| C₄F₉ | n-C₄F₉I | Rose Bengal | Aniline derivatives (general principle) | mdpi.com |

| CF₂H | BrCHFCO₂Et | Ir/Cu dual catalysis | Arylboronic acids | nih.gov |

Transition metal catalysis offers a robust and versatile platform for introducing fluorine and fluorinated groups into organic molecules. beilstein-journals.orgnih.gov Catalysts based on palladium, copper, nickel, and iron are commonly employed for these transformations, which often proceed via C-H functionalization or cross-coupling pathways. mdpi.comnih.gov

For furan derivatives, transition metal-mediated C-H fluoroalkylation at the C5 position is a highly efficient process. mdpi.com Palladium catalysis, for instance, can operate through a Pd(II)/Pd(IV) cycle to achieve fluorination. nih.gov Copper catalysis is also prevalent due to its cost-effectiveness and high efficiency in mediating the incorporation of trifluoromethyl groups, among others. beilstein-journals.orgnih.gov These methods have significantly expanded the toolbox for creating complex fluorinated furan-containing structures.

Table 3: Transition Metal-Catalyzed Introduction of Fluorinated Groups to Furans

| Metal Catalyst | Fluoroalkyl Source | Reaction Type | Substrate Example | Reference(s) |

| Ag | CF₃SO₂Na (Umemoto's) | Radical Trifluoromethylation | 2-Furoates | mdpi.com |

| Cu | Togni Reagent | Radical Trifluoromethylation | 2-Furoic Acid | mdpi.com |

| Pd | AgF, Oxidant | C-H Fluorination | α-Amino acid derivatives (general) | nih.gov |

| Fe | Rf-I | Radical Fluoroalkylation | 2-Methylfuran | mdpi.com |

Furan Ring-Opening and Ring-Closing Reaction Mechanisms

The furan ring can participate in various transformations that either construct the ring (ring-closing) or alter its structure (ring-opening).

Ring-Closing Reactions: The synthesis of substituted furans, including precursors to 2-(4-fluorophenyl)furan, can be achieved through various metal-catalyzed cyclization reactions. organic-chemistry.orghud.ac.uk Key strategies include:

Indium- or Platinum-catalyzed cycloisomerization of functionalized alkynes, such as acetylenic or propargylic epoxides. organic-chemistry.org

Copper-catalyzed intramolecular O-vinylation , where a ketone couples with a vinyl bromide to form the furan ring. hud.ac.uk

Copper-promoted annulation of 2-fluorophenylacetylene derivatives, where an intramolecular nucleophilic attack by a hydroxyl group displaces the ortho-fluorine atom to form a benzofuran (B130515) ring system. beilstein-journals.org This highlights a direct use of the C-F bond in a ring-forming reaction.

Ring-Opening Reactions: The most significant reaction in this class for furan is the Diels-Alder reaction, where the furan acts as a diene. acs.orgrsc.org This is technically a cycloaddition rather than a destructive ring-opening, leading to the formation of a 7-oxabicyclo[2.2.1]heptene derivative. The stability of the furan's aromaticity makes it a somewhat reluctant diene. rsc.org However, the reaction can be driven forward with highly reactive dienophiles. Notably, the presence of fluorine atoms on the dienophile can dramatically increase its reactivity toward furan. acs.org The resulting cycloadducts can be stable or undergo subsequent rearrangement and ring-opening reactions, providing a pathway to complex, highly functionalized carbocycles. acs.org

Transformations Involving the Fluorine Atom and its Influence on Reactivity

The fluorine atom on the phenyl ring of 2-(4-fluorophenyl)furan is not merely a passive spectator; it actively influences the molecule's reactivity and can participate directly in transformations. mdpi.comresearchgate.net

Influence on Reactivity:

Electronic Effects: The fluorine atom exerts a strong electron-withdrawing inductive effect (-I), which deactivates the attached phenyl ring toward electrophilic substitution. smolecule.com It also has a weaker, electron-donating resonance effect (+M). This combination makes the C-F bond remarkably strong and directs incoming electrophiles on the phenyl ring to the ortho position (meta to the furan ring).

Acidity of Adjacent C-H Bonds: The electronegativity of fluorine can increase the acidity of adjacent C-H bonds, making them more susceptible to deprotonation by strong bases (metallation), thus creating a site for nucleophilic attack. mdpi.comresearchgate.net

Direct Transformations:

Nucleophilic Aromatic Substitution (SNA): The C-F bond, while strong, can be cleaved. The fluorine atom can act as a leaving group in SNA reactions, typically requiring harsh conditions or transition-metal catalysis. researchgate.netsmolecule.com This pathway is crucial in the synthesis of more complex molecules where the fluorophenyl moiety is used as a reactive handle. beilstein-journals.org

C-F Bond Activation: Modern synthetic methods increasingly focus on the transition-metal-mediated activation of C-F bonds for cross-coupling reactions, allowing the fluorine atom to be replaced with a wide variety of other functional groups. nih.gov

Derivatization Strategies for 2-(4-Fluorophenyl)furan and its Analogues

The chemical scaffold of 2-(4-fluorophenyl)furan serves as a versatile platform for the synthesis of a diverse array of derivatives. Researchers have explored various reaction pathways to modify this core structure, aiming to investigate the structure-activity relationships and develop novel compounds with potential applications in medicinal chemistry and materials science. These strategies primarily involve reactions targeting the furan ring, the fluorophenyl moiety, or the introduction of new functional groups and heterocyclic systems.

A prominent approach to derivatization involves the condensation of 2-acetyl furan with p-fluorobenzaldehyde. This reaction, typically carried out in the presence of a base like potassium hydroxide, yields 3-(4-fluorophenyl)-1-(furan-2-yl)prop-2-en-1-one. This α,β-unsaturated ketone is a key intermediate that can undergo further transformations. For instance, its reaction with thiourea (B124793) in a basic medium leads to the formation of 4-(4-fluorophenyl)-6-(furan-2-yl)-3,4-dihydropyrimidin-2(1H)-thione. This dihydropyrimidine (B8664642) derivative can then be further functionalized by reacting with various substituted aldehydes to produce a series of benzylthiopyrimidine derivatives. lmaleidykla.lt

Another significant derivatization strategy is the one-pot, three-component reaction to synthesize 3,4,5-trisubstituted 2(5H)-furanone derivatives. This method involves the reaction of amines, aldehydes (such as 4-fluorobenzaldehyde), and diethyl acetylenedicarboxylate. nih.gov This approach allows for the efficient construction of complex furanone systems incorporating the 4-fluorophenyl group.

Furthermore, the 2-(4-fluorophenyl)furan moiety has been incorporated into more complex heterocyclic systems. For example, derivatives featuring a quinoline (B57606) ring coupled to a 1,2,4-triazole (B32235) have been synthesized. openmedicinalchemistryjournal.com The synthesis of 2,5-bis[(4-fluorophenyl)iminomethyl]furan has also been reported, which involves a single-step reaction in ethanol. researchgate.net

Visible-light-mediated [3+2] cycloaddition reactions have been employed for the synthesis of 2-(4-fluorophenyl)-2,3-dihydronaphtho[2,3-b]furan-4,9-dione, demonstrating a modern photochemical approach to derivatization. mdpi.com Additionally, thiazole–carbene-mediated multicomponent reactions have been utilized to produce dimethyl 2-(4-fluorophenyl)-3-(methylamino)furan-4,5-dicarboxylate. iucr.org

The synthesis of thiazolo[3,2-a]pyrimidin-3(7H)-one derivatives represents another facet of derivatization. These compounds are prepared by reacting 7-(4-fluorophenyl)-5-(furan-2-yl)-2H-thiazolo[3,2-a]pyrimidin-3(7H)-one with various substituted aldehydes. ddtjournal.com Moreover, the reaction of 5-(4-fluorophenyl)-2-furanmethanol with 2,6-difluorobenzoylisocyanate yields 5-(4-fluorophenyl)-2-furylmethyl N-(2,6-difluorobenzoyl)carbamate, showcasing the derivatization through the furanmethanol intermediate. iucr.org

These examples highlight the diverse chemical transformations that can be applied to the 2-(4-fluorophenyl)furan core, leading to a wide range of structurally varied analogues with potential for further investigation.

Interactive Data Table: Derivatization of 2-(4-Fluorophenyl)furan and its Analogues

| Starting Material(s) | Reagents and Conditions | Derivative Class | Specific Example | Ref. |

| 2-Acetyl furan, p-Fluorobenzaldehyde | KOH | Dihydropyrimidine | 4-(4-Fluorophenyl)-6-(furan-2-yl)-3,4-dihydropyrimidin-2(1H)-thione | lmaleidykla.lt |

| Amines, 4-Fluorobenzaldehyde, Diethyl acetylenedicarboxylate | Silica sulfuric acid | 2(5H)-Furanone | Ethyl 2-(4-fluorophenyl)-5-oxo-4-(phenylamino)-2,5-dihydrofuran-3-carboxylate | nih.gov |

| 2-(Furan-2-yl)quinoline-4-carbohydrazide, Substituted aldehyde | Acetic acid, Ammonium acetate | Quinoline-Triazole | 6-Chloro-4-[5-(4-fluorophenyl)-4H-1,2,4-triazol-3-yl]-2-(furan-2-yl)quinoline | openmedicinalchemistryjournal.com |

| 2,5-Diformylfuran, 4-Fluoroaniline | Ethanol | Iminomethylfuran | 2,5-Bis[(4-fluorophenyl)iminomethyl]furan | researchgate.net |

| 2-Hydroxy-1,4-naphthoquinone, 4-Fluorostyrene | Visible light, Photocatalyst | Naphtho[2,3-b]furan-4,9-dione | 2-(4-Fluorophenyl)-2,3-dihydronaphtho[2,3-b]furan-4,9-dione | mdpi.com |

| p-Fluorobenzaldehyde, Dimethyl acetylenedicarboxylate, Thiazolium salt | NaH, CH2Cl2 | Aminofuran | Dimethyl 2-(4-fluorophenyl)-3-(methylamino)furan-4,5-dicarboxylate | iucr.org |

| 7-(4-Fluorophenyl)-5-(furan-2-yl)-2H-thiazolo[3,2-a]pyrimidin-3(7H)-one, Substituted aldehydes | Anhydrous sodium acetate, Glacial acetic acid | Thiazolopyrimidine | 2-(Substituted benzylidene)-7-(4-fluorophenyl)-5-(furan-2-yl)-2H-thiazolo[3,2-a]pyrimidin-3(7H)-one | ddtjournal.com |

| 5-(4-Fluorophenyl)-2-furanmethanol, 2,6-Difluorobenzoyl isocyanate | Toluene | Carbamate | 5-(4-Fluorophenyl)-2-furylmethyl N-(2,6-difluorobenzoyl)carbamate | iucr.org |

Spectroscopic Characterization and Structural Elucidation Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic compounds, including 2-(4-fluorophenyl)furan. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms within a molecule.

Proton (¹H) NMR spectroscopy of 2-(4-fluorophenyl)furan reveals distinct signals corresponding to the different proton environments in the furan (B31954) and phenyl rings. The chemical shifts (δ) are influenced by the electron density around the protons, with electron-withdrawing groups generally causing a downfield shift to higher ppm values.

In the ¹H NMR spectrum of a related compound, 2-(4-fluorophenyl)pyridine, the protons on the fluorophenyl ring appear as multiplets in the range of δ 7.11-8.04 ppm. Specifically, the protons ortho to the fluorine atom are coupled to it, leading to characteristic splitting patterns. The protons on the pyridine (B92270) ring are observed at δ 7.21-8.73 ppm rsc.org. For furan itself, the protons typically resonate at δ 6.0-7.5 ppm hmdb.caresearchgate.netchemicalbook.com. By analogy, the protons of the 4-fluorophenyl group in 2-(4-fluorophenyl)furan are expected in the aromatic region, with their exact chemical shifts and coupling constants providing information about their electronic environment and spatial relationship with the furan ring.

Table 1: Representative ¹H NMR Chemical Shifts for Related Structures

| Compound | Proton | Chemical Shift (δ, ppm) |

| 2-(4-Fluorophenyl)pyridine rsc.org | Phenyl-H | 7.11-8.04 (m) |

| Pyridine-H | 7.21-8.73 (m) | |

| Furan hmdb.cachemicalbook.com | α-H | ~7.4 |

| β-H | ~6.3 |

Note: 'm' denotes a multiplet. Data for furan are approximate and can vary with the solvent.

Carbon-13 (¹³C) NMR spectroscopy provides valuable information about the carbon skeleton of 2-(4-fluorophenyl)furan. The chemical shifts of the carbon atoms are sensitive to their hybridization state, the nature of attached atoms, and resonance effects. bhu.ac.inoregonstate.edulibretexts.org

In the ¹³C NMR spectrum of 2-(4-fluorophenyl)pyridine, the carbon atoms of the fluorophenyl ring exhibit signals influenced by the fluorine atom, with the carbon directly bonded to fluorine showing a characteristic large coupling constant (¹JCF). The chemical shifts for the phenyl carbons are in the range of δ 115.7-163.5 ppm, while the pyridine carbons appear at δ 120.3-156.4 ppm rsc.org. For furan, the α-carbons are typically found around δ 143 ppm and the β-carbons around δ 110 ppm. The broad range of chemical shifts in ¹³C NMR allows for the clear resolution of signals for each unique carbon atom in 2-(4-fluorophenyl)furan, aiding in the complete assignment of the carbon framework libretexts.org.

Table 2: Representative ¹³C NMR Chemical Shifts for Related Structures

| Compound | Carbon | Chemical Shift (δ, ppm) |

| 2-(4-Fluorophenyl)pyridine rsc.org | Phenyl-C | 115.7-163.5 |

| Pyridine-C | 120.3-156.4 | |

| Furan | α-C | ~143 |

| β-C | ~110 |

Note: The chemical shifts are influenced by the substituent and solvent.

Fluorine-19 (¹⁹F) NMR spectroscopy is a highly sensitive technique for characterizing fluorine-containing compounds due to the 100% natural abundance and high gyromagnetic ratio of the ¹⁹F nucleus wikipedia.orghuji.ac.ilbiophysics.org. The chemical shift of the fluorine atom in 2-(4-fluorophenyl)furan provides direct information about its electronic environment.

For similar compounds like 2-(4-fluorophenyl)pyridine and 2-(4-fluorophenyl)quinoline, the ¹⁹F NMR chemical shift is observed at approximately δ -113.16 ppm and -112.38 ppm, respectively rsc.org. The large chemical shift dispersion in ¹⁹F NMR makes it an excellent tool for detecting subtle changes in the molecular structure wikipedia.org. In the case of 2-(4-fluorophenyl)furan, a single resonance is expected in the ¹⁹F NMR spectrum, and its precise chemical shift would be characteristic of the electronic interplay between the fluorophenyl and furan rings.

To unambiguously assign all proton and carbon signals and to elucidate the through-bond and through-space connectivities, advanced NMR techniques are employed. Two-dimensional (2D) NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are invaluable. ipb.ptfiveable.me

COSY experiments establish correlations between coupled protons, helping to identify adjacent protons within the furan and phenyl rings.

HSQC provides correlations between protons and their directly attached carbons, facilitating the assignment of the carbon spectrum. ipb.pt

HMBC reveals long-range couplings between protons and carbons (typically over two or three bonds), which is crucial for determining the connectivity between the furan and phenyl rings. ipb.pt

Solid-state NMR (ssNMR) can be utilized to study the compound in its crystalline form, providing information about molecular packing and conformation in the solid state. Fast Magic Angle Spinning (MAS) ¹⁹F NMR, for instance, can provide high-resolution spectra of fluorine-containing solids, allowing for the identification of crystallographically inequivalent sites. nih.gov

Vibrational Spectroscopy for Molecular Fingerprinting

Vibrational spectroscopy probes the vibrational modes of a molecule, which are dependent on the masses of the atoms and the strength of the chemical bonds. This technique serves as a molecular fingerprint, providing characteristic patterns for specific functional groups. innovatechlabs.com

Fourier Transform Infrared (FTIR) spectroscopy measures the absorption of infrared radiation by a molecule as it transitions between vibrational energy levels innovatechlabs.com. The resulting spectrum displays absorption bands at specific frequencies corresponding to the vibrations of different functional groups.

For 2-(4-fluorophenyl)furan, the FTIR spectrum would be expected to show characteristic absorption bands for:

C-H stretching of the aromatic and furan rings, typically in the region of 3000-3100 cm⁻¹.

C=C stretching of the aromatic and furan rings, usually observed in the 1400-1600 cm⁻¹ region.

C-O-C stretching of the furan ring, which gives a strong absorption band.

C-F stretching of the fluorophenyl group, which is expected to show a strong and characteristic absorption in the 1100-1300 cm⁻¹ region.

The precise positions and intensities of these bands provide a unique spectral fingerprint for 2-(4-fluorophenyl)furan.

Table 3: Expected FTIR Absorption Regions for 2-(4-Fluorophenyl)furan

| Vibrational Mode | Expected Frequency Range (cm⁻¹) |

| Aromatic/Furan C-H stretch | 3000 - 3100 |

| Aromatic/Furan C=C stretch | 1400 - 1600 |

| Furan C-O-C stretch | 1000 - 1300 |

| C-F stretch | 1100 - 1300 |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is an essential analytical technique for determining the molecular weight and elucidating the structure of compounds by analyzing their mass-to-charge ratio (m/z) after ionization. acdlabs.com The ionization process can be categorized as either "hard," which imparts significant energy leading to extensive fragmentation (e.g., Electron Impact, EI), or "soft," which imparts less energy, resulting in minimal fragmentation and a prominent molecular ion peak. acdlabs.com

For 2-(4-Fluorophenyl)furan, MS analysis would confirm its molecular weight and provide structural information through characteristic fragmentation patterns. acdlabs.com The fragmentation of the molecular ion is reproducible and depends on the stability of the resulting fragments. acdlabs.comruc.dk The study of furan fragmentation shows that cleavage of the C-O or C-C bonds in the ring can occur. ed.ac.uk

High-Resolution Mass Spectrometry (HRMS) is distinguished by its ability to measure the m/z ratio of ions with very high accuracy and precision, often at sub-parts-per-million (ppm) levels. This capability allows for the unambiguous determination of a molecule's elemental composition from its exact mass. In the case of 2-(4-Fluorophenyl)furan (C₁₀H₇FO), HRMS can differentiate its molecular formula from other potential isomers or compounds with the same nominal mass.

The high resolving power of HRMS instruments, which often employ analyzers like Time-Of-Flight (TOF), Orbitrap, or Fourier Transform Ion Cyclotron Resonance (FT-ICR), is crucial for identifying unknown compounds in complex mixtures and confirming the identity of synthesized molecules. nih.gov HRMS is widely applied in pharmaceutical analysis, metabolomics, and environmental science for confident compound identification. fossiliontech.com

Gas Chromatography-Mass Spectrometry (GC/MS) is a powerful hyphenated technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. mdpi.com It is particularly well-suited for the analysis of volatile and semi-volatile compounds like furan and its derivatives. mdpi.comchromatographyonline.com The sample is first vaporized and separated based on its boiling point and affinity for the GC column, after which the separated components enter the mass spectrometer for detection and identification. gcms.cz

In a typical GC/MS analysis of 2-(4-Fluorophenyl)furan using electron ionization (EI), the molecule would first produce a molecular ion peak (M⁺·). This ion would then undergo fragmentation, generating a unique mass spectrum that serves as a chemical fingerprint. ruc.dkgcms.cz The fragmentation pattern can be predicted based on the known fragmentation of furan and fluorinated aromatic compounds. ed.ac.ukmassbank.eu

Table 2: Potential Mass Fragments of 2-(4-Fluorophenyl)furan in GC/MS (EI)

| m/z Value (Nominal) | Possible Fragment Ion | Description |

| 162 | [C₁₀H₇FO]⁺· | Molecular Ion |

| 134 | [C₁₀H₇O]⁺ | Loss of F· |

| 133 | [C₉H₆O]⁺· | Loss of CHO· |

| 105 | [C₇H₄F]⁺ | Fluorotropylium or related ion |

| 95 | [C₆H₅F]⁺· | Fluorobenzene radical cation |

| 68 | [C₄H₄O]⁺· | Furan radical cation |

| 39 | [C₃H₃]⁺ | Cyclopropenyl cation |

X-ray Diffraction Analysis for Solid-State Structure

X-ray diffraction is the definitive method for determining the three-dimensional atomic arrangement of a crystalline solid. This technique provides precise information on bond lengths, bond angles, and intermolecular interactions within the crystal lattice.

In the crystal structure of this derivative, the central furan ring is symmetrically bound to two iminomethyl groups, which are in turn bonded to 4-fluorophenyl rings. researchgate.netnih.gov The planes of the 4-fluorophenyl groups are significantly tipped out of the plane of the central furan ring by 34.38 (3)°. researchgate.netiucr.org The crystal packing is consolidated by a network of C—H⋯N and C—H⋯F hydrogen bonds, as well as C—H⋯π interactions, creating a tri-periodic network. researchgate.netiucr.orgiucr.org This information provides valuable insight into the likely conformational preferences and intermolecular interactions that could be expected for 2-(4-fluorophenyl)furan.

Table 3: Crystallographic Data for the Derivative 2,5-bis[(4-fluorophenyl)iminomethyl]furan researchgate.net

| Parameter | Value |

| Chemical Formula | C₁₈H₁₂F₂N₂O |

| Formula Weight (Mr) | 310.30 |

| Crystal System | Monoclinic |

| Space Group | C2/c |

| a (Å) | 32.9033 (3) |

| b (Å) | 6.02694 (5) |

| c (Å) | 7.14998 (6) |

| β (°) | 95.5021 (8) |

| Volume (ų) | 1411.35 (2) |

| Z | 4 |

| Temperature (K) | 100 |

Powder X-ray Diffraction (PXRD) is a rapid, non-destructive technique used to analyze polycrystalline or powdered solid samples. rsc.org It is primarily used for phase identification, characterization of crystalline materials, and determination of sample purity. rsc.org While SCXRD provides the detailed structure from a single crystal, PXRD confirms that the bulk of the synthesized material possesses the same crystalline form.

For 2-(4-Fluorophenyl)furan, a PXRD pattern would be collected from a powdered sample and compared to a theoretical pattern generated from the SCXRD data. A match between the experimental and theoretical patterns would confirm the phase purity and structural integrity of the bulk sample. Any discrepancies or additional peaks in the experimental pattern could indicate the presence of impurities or different polymorphic forms. rsc.org

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions4.6. Fluorescence Spectroscopy and Emission Properties

To populate these sections and their corresponding data tables accurately, experimental data from peer-reviewed scientific sources is essential. Computational or theoretical data could be generated, but this would not meet the requirement for "detailed research findings" and would be speculative without experimental validation.

Therefore, the article focusing solely on the chemical compound “2-(4-Fluorophenyl)furan” cannot be generated as per the instructions due to the absence of the required spectroscopic data in the available scientific literature.

In-depth Computational Analysis of 2-(4-Fluorophenyl)furan Remains Elusive in Scientific Literature

A comprehensive review of published scientific literature reveals a notable absence of detailed computational and theoretical investigations focused specifically on the chemical compound 2-(4-Fluorophenyl)furan. Despite the prevalence of computational studies on related furan and fluorophenyl-containing derivatives, a dedicated analysis of this particular molecule, covering the specific theoretical parameters requested, could not be located.

Computational chemistry, particularly using methods like Density Functional Theory (DFT), is a powerful tool for elucidating the structural, electronic, and reactive properties of molecules. Such studies typically involve a series of specific analyses to provide a holistic understanding of a compound's behavior at the molecular level. For a molecule like 2-(4-Fluorophenyl)furan, this would ideally include:

Geometry Optimization and Conformational Analysis: Determining the most stable three-dimensional structure, including bond lengths, bond angles, and the rotational orientation of the phenyl group relative to the furan ring.

Electronic Structure Analysis: Calculating the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) to understand electron-donating and accepting capabilities and to determine the HOMO-LUMO energy gap, which is an indicator of chemical stability.

Molecular Electrostatic Potential (MEP) Mapping: Visualizing the electron density distribution to predict sites susceptible to electrophilic and nucleophilic attack.

Natural Bond Orbital (NBO) and Natural Hybrid Orbital (NHO) Analysis: Investigating charge delocalization, hyperconjugative interactions, and the nature of the bonding within the molecule.

Prediction of Spectroscopic Parameters: Simulating Infrared (IR), Raman, Nuclear Magnetic Resonance (NMR), and UV-Vis spectra to aid in the experimental characterization of the compound.

While numerous studies have applied these exact computational techniques to more complex molecules that incorporate the 2-(4-Fluorophenyl)furan moiety as part of a larger structure, or to similar furan derivatives, the specific data for the standalone 2-(4-Fluorophenyl)furan molecule is not available in the reviewed literature. For instance, research on compounds like 2-(4-fluorophenyl)-5-phenyl-1,3,4-oxadiazole (B15214103) and various pyridazinone derivatives containing a fluorophenyl group has utilized DFT to explore their properties. mdpi.comajchem-a.com However, the addition of other functional groups fundamentally alters the electronic and structural characteristics, making it scientifically inaccurate to extrapolate those findings to 2-(4-Fluorophenyl)furan.

Computational Chemistry and Theoretical Investigations

Quantum Chemical Calculations for Reaction Mechanism Elucidation

Quantum chemical calculations, particularly Density Functional Theory (DFT), are instrumental in elucidating the complex mechanisms of chemical reactions involving 2-aryl furans. These calculations provide detailed energy profiles of reaction pathways, including the structures of transition states and intermediates, which are crucial for understanding reaction feasibility and selectivity.

Reaction Pathway Analysis: The synthesis of 2-aryl furans often involves metal-catalyzed cross-coupling reactions. DFT calculations can model these catalytic cycles to determine the rate-determining steps and the role of various reagents. For instance, in a palladium-catalyzed synthesis, calculations can map the potential energy surface for key steps such as oxidative addition, transmetalation, and reductive elimination. organic-chemistry.org Studies on analogous systems, such as the synthesis of substituted furans via gold-catalyzed cycloisomerization or photoredox/sulfide dual catalysis, have successfully used DFT to rationalize product formation. organic-chemistry.orgresearchgate.net

Case Study: Hypothetical Palladium-Catalyzed Suzuki Coupling A plausible synthetic route to 2-(4-fluorophenyl)furan is the Suzuki coupling of 2-bromofuran (B1272941) with 4-fluorophenylboronic acid. Quantum chemical calculations could be employed to investigate this mechanism. The energies of reactants, intermediates, transition states, and products would be calculated to map the entire reaction coordinate.

A representative table of calculated energies for such a reaction is shown below. These values are hypothetical but reflect typical energy changes observed in DFT studies of similar cross-coupling reactions.

| Step | Species | Description | Relative Energy (kcal/mol) |

|---|---|---|---|

| 1 | Reactants + Catalyst | Initial state with Pd(0) catalyst, 2-bromofuran, and 4-fluorophenylboronic acid. | 0.0 |

| 2 | TS1 (Oxidative Addition) | Transition state for the addition of 2-bromofuran to the Pd(0) center. | +15.2 |

| 3 | Intermediate 1 | Pd(II) intermediate formed after oxidative addition. | -5.8 |

| 4 | TS2 (Transmetalation) | Transition state for the transfer of the 4-fluorophenyl group from boron to palladium. | +12.5 |

| 5 | Intermediate 2 | Pd(II) intermediate containing both furan (B31954) and fluorophenyl groups. | -10.3 |

| 6 | TS3 (Reductive Elimination) | Transition state for the formation of the C-C bond and regeneration of the catalyst. | +20.1 |

| 7 | Products + Catalyst | Final state with 2-(4-fluorophenyl)furan and regenerated Pd(0) catalyst. | -25.7 |

Electronic Structure and Reactivity: DFT calculations also provide insights into the electronic properties of 2-(4-fluorophenyl)furan. Analysis of frontier molecular orbitals (HOMO and LUMO) can predict the molecule's reactivity towards electrophiles and nucleophiles. For example, quantum chemical studies on the thermal decomposition of furan derivatives have shown how substituents influence reaction barriers and product distributions. ugent.be Similarly, calculations on aryl o-divinylbenzenes containing furan moieties have demonstrated that the site of protonation, a key factor in reactivity, can be predicted computationally. rsc.org

Molecular Dynamics Simulations of Fluorinated Furan Systems

Molecular Dynamics (MD) simulations are a computational method used to study the physical movements of atoms and molecules over time. For fluorinated furan systems like 2-(4-fluorophenyl)furan, MD simulations can provide valuable information about conformational dynamics, solvation effects, and interactions with other molecules or materials.

Applications of MD Simulations: An MD simulation of 2-(4-fluorophenyl)furan could be designed to explore several aspects:

Conformational Analysis: To determine the preferred orientation (torsion angle) between the furan and fluorophenyl rings and the energy barriers for rotation.

Solvation Properties: To model the behavior of the molecule in different solvents (e.g., water, ethanol, hexane), calculating properties like the radial distribution function to understand solvent structuring around the solute.

Interactions with Biomolecules: To simulate the interaction of 2-(4-fluorophenyl)furan with a biological target, such as an enzyme or receptor, providing insights into binding modes and stability.

The following table outlines the typical parameters and outputs of a hypothetical MD simulation of 2-(4-fluorophenyl)furan in a solvent box.

| Simulation Parameter | Typical Value / Description |

|---|---|

| System | One molecule of 2-(4-fluorophenyl)furan in a box of 1000 water molecules. |

| Force Field | A classical force field like AMBER or CHARMM, with parameters for fluorinated compounds. |

| Simulation Time | 100 nanoseconds (ns). |

| Ensemble | NPT (isothermal-isobaric), simulating constant number of particles, pressure, and temperature. |

| Temperature | 298 K (25 °C). |

| Pressure | 1 bar. |

| Key Outputs | Trajectory file, Root Mean Square Deviation (RMSD), Radial Distribution Functions (RDFs), Torsional angle distributions. |

Intermolecular Interaction Analysis (e.g., Hirshfeld Surface Analysis)

Understanding the intermolecular interactions within the crystal structure of a molecule is crucial for predicting its physical properties, such as melting point, solubility, and crystal packing. Hirshfeld surface analysis is a powerful computational tool that provides a visual and quantitative description of these non-covalent interactions. researchgate.net

The Hirshfeld surface of a molecule in a crystal is defined by points where the contribution to the electron density from the molecule is equal to the contribution from all other molecules. By mapping various properties onto this surface, one can identify and quantify different types of intermolecular contacts.

For 2-(4-fluorophenyl)furan, the key intermolecular interactions expected would involve hydrogen, carbon, fluorine, and oxygen atoms. Analysis of similar crystal structures containing fluorophenyl and furan moieties reveals the prevalence of specific contacts. nih.govnih.gov These include:

H···H contacts: Generally the most abundant, arising from van der Waals forces.

C···H/H···C contacts: Indicative of C-H···π interactions.

O···H/H···O contacts: Suggesting weak C-H···O hydrogen bonds.

F···H/H···F contacts: Important interactions involving the fluorine atom.

C···C contacts: Often associated with π-π stacking between aromatic rings.

A Hirshfeld analysis of a related compound, 4-(furan-2-yl)-2-(6-methyl-2,4-dioxopyran-3-ylidene)-2,3,4,5-tetrahydro-1H-1,5-benzodiazepine, showed that H···H, H···O/O···H, and H···C/C···H interactions were the most significant, contributing 46.8%, 23.5%, and 15.8% to the crystal packing, respectively. nih.gov For 2-(4-fluorophenyl)furan, a similar distribution would be expected, with an additional significant contribution from fluorine-related contacts.

The table below presents a plausible percentage contribution of various intermolecular contacts to the Hirshfeld surface for crystalline 2-(4-fluorophenyl)furan, based on data from analogous fluorinated aromatic compounds. nih.govnih.gov

| Intermolecular Contact Type | Description | Estimated Contribution (%) |

|---|---|---|

| H···H | van der Waals interactions between hydrogen atoms. | 45.5 |

| C···H / H···C | Interactions between carbon and hydrogen atoms, including C-H···π. | 22.0 |

| O···H / H···O | Weak hydrogen bonds involving the furan oxygen. | 14.5 |

| F···H / H···F | Dipolar and weak hydrogen bonding interactions with fluorine. | 10.0 |

| C···C | π-π stacking interactions between furan and/or phenyl rings. | 5.5 |

| Other | Minor contacts (e.g., F···C, F···O). | 2.5 |

This analysis helps to build a comprehensive picture of the supramolecular architecture, which is essential for crystal engineering and materials science applications.

Advanced Applications and Material Science Research

Supramolecular Chemistry and Self-Assembly of Fluorinated Furan (B31954) Derivatives

In a related compound, 2,5-bis[(4-fluorophenyl)iminomethyl]furan, the crystal structure is consolidated by a tri-periodic network of intermolecular interactions. These include C—H⋯N and C—H⋯F hydrogen bonds, as well as weaker C—H⋯π interactions nih.gov. The furan ring and imine groups participate in C—H⋯N interactions, forming hydrogen-bonded chains. Further cohesion is achieved through C—H⋯F hydrogen bonding involving the peripheral 4-fluorophenyl rings nih.gov. This intricate network of non-covalent interactions demonstrates the powerful role of the fluorophenyl and furan moieties in directing supramolecular assembly.

The self-assembly of furan-embedded heteroarenes has been studied, with nanostructures being formed through methods like re-precipitation nih.gov. While not specific to 2-(4-fluorophenyl)furan, this research highlights the potential for furan derivatives to form organized nanoscale architectures. The immiscibility of fluorous parts with other molecules can also drive self-assembly, leading to the formation of various mesophases researchgate.net.

Table 1: Intermolecular Interactions in Fluorinated Furan Derivatives

| Interaction Type | Participating Groups | Role in Self-Assembly |

| C—H⋯N Hydrogen Bond | Furan ring C-H and imine N | Formation of hydrogen-bonded chains nih.gov |

| C—H⋯F Hydrogen Bond | Phenyl ring C-H and fluorine | Crystal cohesion and network formation nih.gov |

| C—H⋯π Interaction | Phenyl ring C-H and furan ring π-system | Contributes to the tri-periodic network nih.gov |

| Solvophobic Interactions | Fluorinated moieties | Drives aggregation and self-assembly in solution researchgate.net |

Applications in Functional Materials

The unique electronic and structural properties of 2-(4-fluorophenyl)furan and related compounds make them promising candidates for a variety of functional materials.

Metal-Organic Frameworks (MOFs) are a class of porous crystalline materials constructed from metal ions or clusters linked by organic ligands researchgate.netmdpi.com. The introduction of fluorine into the organic linkers can enhance the properties of MOFs, such as gas sorption and separation capabilities, and improve their moisture stability researchgate.net. Fluorinated MOFs (F-MOFs) can be synthesized using fluorinated organic linkers researchgate.net. While specific research on MOFs incorporating 2-(4-fluorophenyl)furan as a ligand is not extensively documented, the principles of F-MOF design suggest its potential utility. The furan ring offers potential coordination sites, and the fluorophenyl group can introduce hydrophobicity and specific interactions within the framework pores. For instance, a series of F-MOFs have been synthesized using 4,4'-(hexafluoroisopropylidene)bis(benzoic acid) as a flexible dicarboxylate building block, demonstrating the successful incorporation of fluorinated ligands researchgate.net.

Fluoropolymers are a class of polymers characterized by a carbon backbone with fluorine atoms directly attached, known for their high resistance to solvents, acids, and bases fluoropolymerpartnership.comwikipedia.org. They possess durability, thermal resistance, and chemical resistance fluoropolymerpartnership.com. Furanic moieties, derived from renewable resources like furfural (B47365), are being explored as building blocks for more sustainable polymers nih.gov. The combination of fluorinated groups and furan rings can lead to advanced polymers with tailored properties.

The modification of furfural into fluorinated furanic building blocks presents an approach to link biomass conversion with the production of advanced dynamic polymers nih.gov. The presence of strong electron-withdrawing fluorine-containing substituents can markedly improve the furan ring's stability nih.govnih.gov. Fluorinated furan derivatives have prospective applications in various materials, including polymers nih.gov.

Table 2: Properties and Applications of Fluoropolymers and Furan-Derived Polymers

| Polymer Type | Key Properties | Potential Applications |

| Fluoropolymers | High thermal stability, chemical resistance, low surface energy, durability researchgate.netfluoropolymerpartnership.comfluoropolymers.eu | Coatings, seals, membranes, advanced electronics fluoropolymerpartnership.com |

| Furan-Derived Polymers | Renewable feedstock, potential for tailored properties nih.gov | Bio-based plastics, resins, self-healing materials nih.gov |

| Fluorinated Furanic Polymers | Enhanced stability, unique electronic properties, potential for sustainability nih.gov | High-performance materials, advanced functional polymers |

The introduction of fluorine into organic molecules can significantly impact their liquid crystalline behavior and their utility in photoresist technologies. Fluorine's high electronegativity can induce polarity, which is a key requirement for liquid crystal materials beilstein-journals.orgnih.gov. Trifluoromethylated furan subunits have found prospective applications in liquid crystals and photoresist polymers nih.gov.

In the context of liquid crystals, selectively fluorinated compounds are of great interest for display technologies beilstein-journals.orgnih.gov. While direct studies on 2-(4-fluorophenyl)furan in liquid crystals are limited, research on new furan liquid crystal derivatives is ongoing frontiersin.org. For photoresist polymers used in microlithography, high UV transparency is crucial, especially at short wavelengths google.com. Fluorinated polymers are being developed as photoresists because they can exhibit high UV transparency and good developability in basic media google.com. The furan moiety has also been incorporated into polymers designed for photoresist applications researchgate.net. A fully elastic and highly stretchable fluorinated polymer has been developed for use as a photoresist in flexible electronics, demonstrating the advantages of fluorination in this field stanford.edu.

Development of Sensors and Optoelectronic Materials Utilizing Fluorophenyl Furans

The unique photophysical properties of fluorinated aromatic compounds make them attractive for applications in sensors and optoelectronics. Furan-containing sensors have been developed for the detection of various analytes encyclopedia.pub. For instance, a novel chemosensor containing a 5-(4-nitrophenyl)-2-furan group has been developed for the dual-channel sensing of mercury ions researchgate.net. This indicates the potential for functionalized furans to act as signaling units in chemical sensors.

In the field of optoelectronics, which involves devices that interact with light and electricity, materials with specific electronic and optical properties are required ossila.com. Furan-substituted thiophene/phenylene co-oligomers have been designed and synthesized, demonstrating excellent optical and electronic characteristics suitable for light-emitting transistors and organic lasing researchgate.netrsc.orgresearchgate.net. The introduction of a furan ring can influence the molecular planarity and optoelectronic properties of these systems researchgate.net. The study of the optoelectronic response of related boronate esters to fluoride (B91410) ion bonding further underscores the sensitivity of such systems to their electronic environment nih.gov. These findings suggest that 2-(4-fluorophenyl)furan, with its combination of a fluorescent furan core and an electronically modifying fluorophenyl group, is a promising candidate for the development of new optoelectronic materials.

Q & A

Q. What are the established synthetic routes for 2-(4-Fluorophenyl)furan?

Methodological Answer: The compound is typically synthesized via cross-coupling reactions. For example, a derivative, 2-(4-Fluorophenyl)-5-(4-methoxyphenyl)furan, was prepared by reacting precursor compounds under Pd-catalyzed conditions. Key steps include:

- Mixing 0.55 mmol of precursor (2) with a palladium catalyst and base in a solvent system.

- Heating under reflux with stirring for 6–8 hours, followed by column chromatography purification . Alternative routes involve bromomethylfuran intermediates, where phenol derivatives react with 2-(Bromomethyl)furan in known procedures .

Table 1 : Representative Synthesis Conditions

| Precursor | Catalyst | Solvent | Temperature | Yield | Reference |

|---|---|---|---|---|---|

| Compound (2) | Pd(PPh₃)₄ | THF/H₂O | Reflux | 72% |

Q. How is 2-(4-Fluorophenyl)furan characterized structurally?

Methodological Answer: X-ray crystallography is the gold standard. For example, the derivative 4-[2-(4-Fluorophenyl)furan-3-yl]pyridine was analyzed with:

Q. What are its primary applications in medicinal chemistry research?

Methodological Answer:

- Intermediate for diagnostic agents : Used in synthesizing probes for Alzheimer’s disease biomarkers .

- Anticancer research : Structural analogs (e.g., imidazol-5-ones) show anti-proliferative activity via Polo-like kinase 1 (Plk1) inhibition .

Advanced Research Questions

Q. How can computational methods optimize derivatives of 2-(4-Fluorophenyl)furan for biological activity?

Methodological Answer:

- QSAR Modeling : Use Quantitative Structure-Activity Relationship (QSAR) analysis to correlate substituent effects (e.g., electron-withdrawing groups) with Plk1 binding affinity. A validated QSAR model (R² = 0.89, Q² = 0.82) identified para-substitutions as critical for activity .

- Molecular Docking : Simulate interactions with Plk1 (PDB ID: 3THB). Derivatives with extended π-systems show improved binding (e.g., ΔG = −9.2 kcal/mol for ligand 27) .

Table 2 : Docking Scores for Selected Derivatives

| Derivative | Binding Affinity (ΔG, kcal/mol) | Key Interactions |

|---|---|---|

| Ligand 24 | −8.9 | H-bond with Lys178 |

| Ligand 27 | −9.2 | π-π stacking with Phe183 |

Q. What are the dimerization kinetics of furan derivatives under α-substitution?

Methodological Answer:

- Mechanistic Insights : α-Methyl-substituted furans undergo [4+4] cycloaddition via o-quinodimethane intermediates. Reaction rates depend on steric hindrance and electronic effects.

- Experimental Protocol : Generate intermediates via thermolysis (200°C) and monitor dimerization via HPLC. Rate constants (e.g., k = 1.2 × 10⁻³ s⁻¹ for 2-(trimethylsilyl)methyl derivatives) are derived from Arrhenius plots .

Q. How to address discrepancies in reported melting points or spectral data?

Methodological Answer:

- Purity Assessment : Use differential scanning calorimetry (DSC) to verify melting points (e.g., 76–78°C for 2-(4-Fluorophenyl)-5-(4-methoxyphenyl)furan) .

- Analytical Cross-Validation : Compare NMR (e.g., ¹H, ¹³C, ¹⁹F) and HRMS data across labs. Contradictions may arise from solvent impurities or isotopic variations.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.